molecular formula C12H14N4OS B3896388 1-(3-Hydroxypropyl)-3-quinoxalin-6-ylthiourea

1-(3-Hydroxypropyl)-3-quinoxalin-6-ylthiourea

Cat. No.: B3896388
M. Wt: 262.33 g/mol
InChI Key: XHGMOLPBWVULOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Hydroxypropyl)-3-quinoxalin-6-ylthiourea is a synthetic organic compound characterized by the presence of a quinoxaline ring, a thiourea group, and a hydroxypropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxypropyl)-3-quinoxalin-6-ylthiourea typically involves the reaction of quinoxaline derivatives with thiourea and 3-chloropropanol. The process can be summarized as follows:

    Formation of Quinoxaline Derivative: The quinoxaline ring is synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal.

    Reaction with Thiourea: The quinoxaline derivative is then reacted with thiourea in the presence of a suitable catalyst, such as hydrochloric acid, to form the thiourea derivative.

    Addition of 3-Chloropropanol: Finally, 3-chloropropanol is added to the reaction mixture under basic conditions to introduce the hydroxypropyl group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxypropyl)-3-quinoxalin-6-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The quinoxaline ring can be reduced under specific conditions to yield dihydroquinoxaline derivatives.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiourea derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of dihydroquinoxaline derivatives.

    Substitution: Formation of substituted thiourea derivatives with varying functional groups.

Scientific Research Applications

1-(3-Hydroxypropyl)-3-quinoxalin-6-ylthiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypropyl)-3-quinoxalin-6-ylthiourea involves its interaction with molecular targets, such as enzymes or receptors. The quinoxaline ring can intercalate with DNA, while the thiourea group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

  • 1-(3-Hydroxypropyl)-3-quinoxalin-2-ylthiourea
  • 1-(3-Hydroxypropyl)-3-quinoxalin-5-ylthiourea
  • 1-(3-Hydroxypropyl)-3-quinoxalin-7-ylthiourea

Comparison: 1-(3-Hydroxypropyl)-3-quinoxalin-6-ylthiourea is unique due to the specific positioning of the hydroxypropyl and thiourea groups, which influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-(3-hydroxypropyl)-3-quinoxalin-6-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c17-7-1-4-15-12(18)16-9-2-3-10-11(8-9)14-6-5-13-10/h2-3,5-6,8,17H,1,4,7H2,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGMOLPBWVULOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1NC(=S)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808047
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Hydroxypropyl)-3-quinoxalin-6-ylthiourea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(3-Hydroxypropyl)-3-quinoxalin-6-ylthiourea
Reactant of Route 3
Reactant of Route 3
1-(3-Hydroxypropyl)-3-quinoxalin-6-ylthiourea
Reactant of Route 4
1-(3-Hydroxypropyl)-3-quinoxalin-6-ylthiourea
Reactant of Route 5
1-(3-Hydroxypropyl)-3-quinoxalin-6-ylthiourea
Reactant of Route 6
1-(3-Hydroxypropyl)-3-quinoxalin-6-ylthiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.